methylene}dibenzene CAS No. 312283-37-7](/img/structure/B14248372.png)
1,1'-{[4-(Benzyloxy)phenyl](chloro)methylene}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)trityl chloride is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)trityl chloride can be synthesized through the reaction of trityl chloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds via an SN1 mechanism, where the trityl cation is formed and subsequently reacts with the benzyl alcohol to form the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(Benzyloxy)trityl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
4-(Benzyloxy)trityl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols or amines yield the corresponding trityl-protected derivatives, while oxidation reactions can produce benzoic acid derivatives .
科学的研究の応用
4-(Benzyloxy)trityl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive hydroxyl or amino groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Benzyloxy)trityl chloride involves the formation of a stable trityl cation intermediate during its reactions. This cation can then react with various nucleophiles to form protected derivatives. The stability of the trityl cation is a key factor in its effectiveness as a protecting group .
類似化合物との比較
Similar Compounds
Trityl Chloride: Similar in structure but lacks the benzyloxy group, making it less versatile in some applications.
Benzyl Chloride: Another protecting group but less stable and more prone to side reactions.
Tetrahydropyranyl (THP) Ethers: Used as protecting groups for alcohols but require harsher conditions for removal.
Uniqueness
4-(Benzyloxy)trityl chloride stands out due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step syntheses where selective protection and deprotection of functional groups are required .
特性
CAS番号 |
312283-37-7 |
|---|---|
分子式 |
C26H21ClO |
分子量 |
384.9 g/mol |
IUPAC名 |
1-[chloro(diphenyl)methyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C26H21ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-25(19-17-24)28-20-21-10-4-1-5-11-21/h1-19H,20H2 |
InChIキー |
KRBYHRYWQFNKHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


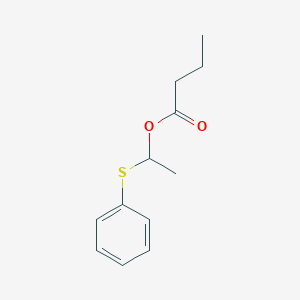
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)

![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
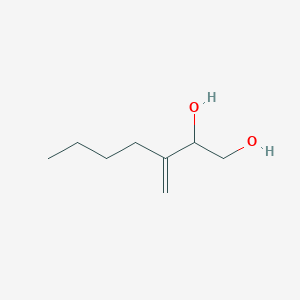
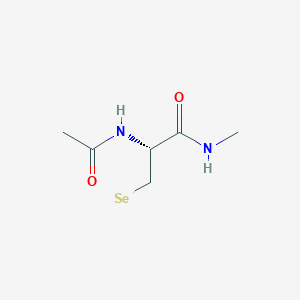
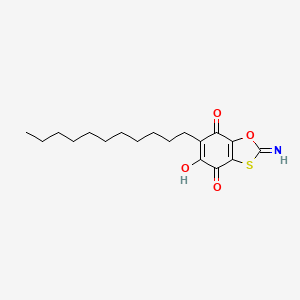
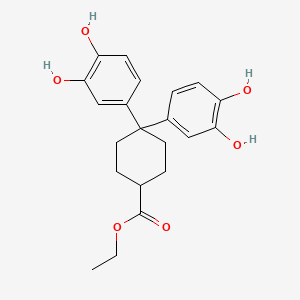
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
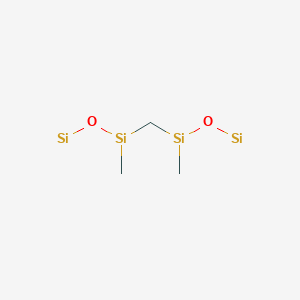
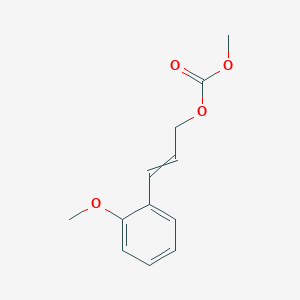
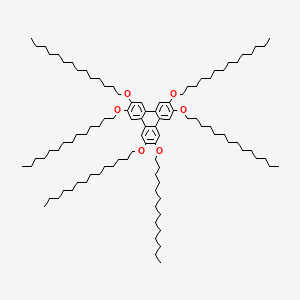
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
